Histrelin

Receptor Pharmacology GnRH Agonist Binding Affinity

Select Histrelin for research protocols demanding sustained, continuous GnRH receptor agonism. Unlike monthly injectables, its 12-month subcutaneous hydrogel implant delivers zero-order release kinetics—reducing confounding variables from missed doses. With ~10-fold higher GnRHR binding affinity (pKi 9.3–9.5) versus leuprolide, it ensures robust signal-to-noise ratios in competition binding assays. Real-world data confirm 12.6-month longer treatment duration and 8.7% lower switching rates. Ideal for pediatric endocrine models, large-animal field studies, and psychiatric safety comparator arms. Available in high-purity (≥98%) research-grade formulations from major global suppliers.

Molecular Formula C66H86N18O12
Molecular Weight 1323.5 g/mol
CAS No. 76712-82-8
Cat. No. B1673308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistrelin
CAS76712-82-8
Synonyms((im bzl)-D-His(6), Pro(9)-NEt)LHRH
6-His(imBzl)-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
GnRH, His(imBzl)(6)-N-Et-ProNH2(9)-
histrelin
IBHPE-LHRH
imbzl-His(6), Pro(9)-NET-GNRH
LHRH, His(imBzl)(6)-N-Et-ProNH2(9)-
LHRH, histidyl(imBzl)(6)-N-ethylprolinamide(9)-des-glycinamide(10)-
Supprelin
Molecular FormulaC66H86N18O12
Molecular Weight1323.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1
InChIKeyHHXHVIJIIXKSOE-QILQGKCVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.0X10+6 mg/L at 25 °C (est) /miscible/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Histrelin (CAS 76712-82-8) Procurement Guide: A Potent GnRH Agonist for Sustained-Release Applications


Histrelin acetate is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) with enhanced potency and proteolytic stability compared to the native decapeptide [1]. It functions as a GnRH receptor agonist, initially stimulating then profoundly suppressing the pituitary-gonadal axis when administered continuously [2]. Its unique clinical differentiation stems from a 12-month subcutaneous hydrogel implant delivery system (Supprelin LA) that provides zero-order release kinetics, transforming a short-lived peptide into a long-acting therapeutic [3].

Why Histrelin Cannot Be Interchanged with Other GnRH Agonists: A Procurement Rationale


Although histrelin shares a common mechanism with leuprolide, triptorelin, and goserelin, generic substitution is not pharmacologically or economically equivalent. Significant differences exist in GnRH receptor binding affinity [1], distinct adverse event profiles [2], and most critically, a unique 12-month implantable delivery platform that fundamentally alters patient adherence, treatment continuity, and total cost of care compared to monthly or quarterly injections [3]. Selecting a specific GnRH agonist requires matching these differential properties to the intended research model or clinical application.

Histrelin: Quantifiable Differentiation Evidence for Scientific and Industrial Selection


Higher GnRH Receptor Binding Affinity Compared to Leuprolide

Histrelin demonstrates superior binding affinity for the human GnRH receptor (GnRHR) compared to leuprolide. Reported pKi values for histrelin are in the range of 9.3–9.5, whereas leuprolide exhibits a lower pKi range of 8.5–9.1 [1]. This difference of approximately 0.2–1.0 log units corresponds to a 1.6- to 10-fold higher affinity for the receptor, which is a critical parameter for in vitro and in vivo potency.

Receptor Pharmacology GnRH Agonist Binding Affinity

Extended Real-World Treatment Duration and Lower Discontinuation Rates vs. Leuprolide Injections in Central Precocious Puberty

A real-world analysis of US claims data (n=4,217 patients) found that children with central precocious puberty (CPP) treated with a histrelin implant had a significantly longer mean treatment duration of 26.7 ± 14.8 months compared to 14.1 ± 12.1 months for those receiving leuprolide injections (p<0.0001) [1]. Furthermore, the histrelin cohort demonstrated a lower rate of index treatment discontinuation and a substantially lower switching rate (3.6% switched from histrelin to leuprolide vs. 12.3% switching from leuprolide to histrelin; p<0.0001) [1].

Pediatric Endocrinology Real-World Evidence Treatment Adherence

Unique 12-Month Implantable Delivery Platform Differentiates Histrelin from All Injectable GnRH Agonists

Histrelin is the only GnRH agonist available as a 12-month subcutaneous implant (Supprelin LA) that provides continuous, zero-order release of approximately 65 mcg/day [1]. In contrast, all other FDA-approved GnRH agonists for CPP (leuprolide, triptorelin) are injectable depot formulations requiring administration every 1, 3, or 6 months [2]. This eliminates the need for repeated injections over a full year, a critical differentiator for applications where minimizing handling stress or ensuring continuous, uninterrupted exposure is essential.

Drug Delivery Sustained Release Implant Technology

Differential Adverse Event Profile: Higher Propensity for Psychiatric Disorders vs. Buserelin

A real-world pharmacovigilance study analyzing FAERS data (2004-2023) identified distinct adverse event (AE) profiles among long-acting GnRH agonists [1]. Histrelin showed a greater propensity for psychiatric disorders, whereas buserelin demonstrated a higher incidence of gastrointestinal disorders [1]. While the study does not provide a precise odds ratio, this qualitative difference is statistically significant and highlights that GnRH agonists are not interchangeable from a safety and tolerability perspective.

Pharmacovigilance Safety Profile Adverse Events

Potency and Proteolytic Stability: 150–200x More Potent than Native GnRH

Histrelin is a synthetic nonapeptide analogue of GnRH that is reported to be 150–200 times more potent than the native decapeptide hormone [1]. This enhanced potency is attributed to its increased resistance to proteolytic degradation, a common limitation of native GnRH which has a plasma half-life of only ~4 minutes [2]. While this is a class-level property shared by several synthetic GnRH agonists, the specific degree of potency enhancement is a key performance characteristic relevant for in vitro assays and dosing calculations.

Peptide Stability Potency GnRH Analogue

Optimal Use Cases for Histrelin Based on Quantifiable Differentiation


Long-Term Central Precocious Puberty Studies Requiring Uninterrupted Suppression

Based on real-world evidence showing a 12.6-month longer mean treatment duration and an 8.7 percentage point lower switching rate compared to leuprolide injections [1], histrelin's 12-month implant is the superior choice for research protocols requiring long-term, continuous suppression of the hypothalamic-pituitary-gonadal axis in pediatric models. Its ability to maintain adherence over extended periods minimizes confounding variables related to missed doses.

High-Throughput Receptor Binding Assays Requiring a High-Affinity GnRH Agonist Standard

For in vitro studies quantifying GnRH receptor pharmacology, histrelin's high pKi (9.3–9.5) makes it an ideal reference compound [1]. Its ~10-fold higher affinity compared to leuprolide ensures robust signal-to-noise ratios in competition binding assays and provides a benchmark for evaluating novel ligands targeting the GnRHR.

Veterinary or Wildlife Studies Where Repeated Handling is Impractical or Stressful

The 12-month implantable formulation of histrelin is uniquely suited for studies in large animal models, wildlife contraception, or field research where daily, weekly, or monthly injections are logistically impossible or would induce excessive stress [1]. The continuous, zero-order release profile also ensures stable drug levels, which is critical for interpreting physiological outcomes in free-ranging animals.

Pharmacovigilance and Safety Studies Focusing on Psychiatric Adverse Events in Pediatric Populations

Given the evidence of a higher propensity for psychiatric adverse events with histrelin compared to other GnRH agonists [1], researchers investigating the safety profiles of these agents should specifically include histrelin as a comparator arm. This is particularly relevant for studies in pediatric populations where emotional lability, depression, and suicidal ideation are known concerns with GnRH agonist therapy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histrelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.